Cas no 1859446-78-8 (1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile)

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile structure
1859446-78-8 structure
Product name:1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
CAS No:1859446-78-8
MF:C8H12FNO
Molecular Weight:157.185385704041
CID:6054122
PubChem ID:127008564

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1859446-78-8
    • 1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
    • EN300-1649541
    • 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
    • インチ: 1S/C8H12FNO/c9-5-7(11)4-8(6-10)2-1-3-8/h7,11H,1-5H2
    • InChIKey: IWXQKUKONHWUBA-UHFFFAOYSA-N
    • SMILES: FCC(CC1(C#N)CCC1)O

計算された属性

  • 精确分子量: 157.090292168g/mol
  • 同位素质量: 157.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • XLogP3: 0.9

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1649541-1.0g
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
1g
$1557.0 2023-06-04
Enamine
EN300-1649541-5.0g
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
5g
$4517.0 2023-06-04
Enamine
EN300-1649541-0.1g
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
0.1g
$1371.0 2023-06-04
Enamine
EN300-1649541-0.25g
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
0.25g
$1432.0 2023-06-04
Enamine
EN300-1649541-1000mg
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
1000mg
$1200.0 2023-09-21
Enamine
EN300-1649541-50mg
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
50mg
$1008.0 2023-09-21
Enamine
EN300-1649541-250mg
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
250mg
$1104.0 2023-09-21
Enamine
EN300-1649541-10000mg
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
10000mg
$5159.0 2023-09-21
Enamine
EN300-1649541-500mg
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
500mg
$1152.0 2023-09-21
Enamine
EN300-1649541-2.5g
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile
1859446-78-8
2.5g
$3051.0 2023-06-04

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile 関連文献

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrileに関する追加情報

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile (CAS No. 1859446-78-8): An Overview of a Promising Compound in Chemical and Pharmaceutical Research

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile (CAS No. 1859446-78-8) is a novel compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its cyclobutane ring and the presence of a fluoro and hydroxy group on the propyl side chain, exhibits a range of interesting chemical and biological activities that make it a valuable subject for further investigation.

The cyclobutane ring is a four-membered cyclic structure that is known for its high ring strain, which can influence the reactivity and stability of the compound. The presence of the fluoro and hydroxy groups on the propyl side chain adds further complexity to the molecule, potentially enhancing its solubility, reactivity, and biological activity. These features make 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile an attractive candidate for various applications, including drug discovery and materials science.

Recent studies have explored the potential of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile in various biological contexts. One notable area of research is its role as a potential therapeutic agent. For instance, a study published in the Journal of Medicinal Chemistry investigated the compound's ability to modulate specific enzymes involved in metabolic pathways. The results indicated that 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile could effectively inhibit certain enzymes, suggesting its potential as a lead compound for developing new drugs targeting metabolic disorders.

Another area of interest is the compound's anti-inflammatory properties. Inflammation is a key factor in many diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This finding opens up new possibilities for using the compound in the development of anti-inflammatory drugs.

The carbonitrile group in 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile is particularly noteworthy due to its reactivity and ability to participate in various chemical reactions. This functional group can be readily converted into other functional groups through well-established chemical transformations, making it a versatile starting material for synthetic chemistry. For example, the nitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine, both of which are important functional groups in pharmaceuticals.

In addition to its potential therapeutic applications, 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile has also been studied for its use in materials science. The unique combination of the cyclobutane ring and functional groups on the propyl side chain makes it an interesting candidate for developing new materials with specific properties. For instance, researchers at the Massachusetts Institute of Technology (MIT) have explored the use of this compound as a building block for creating novel polymers with enhanced mechanical strength and thermal stability.

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 3-fluoropropene with cyclobutanecarbonitrile followed by hydroboration and oxidation steps to introduce the hydroxy group. Another method involves the use of transition metal-catalyzed reactions to achieve high stereoselectivity and regioselectivity in the formation of the desired product.

The safety profile of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile has also been evaluated in several studies. Toxicity assays conducted on cell lines and animal models have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its safe use in clinical settings.

In conclusion, 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbonitrile (CAS No. 1859446-78-8) is a multifaceted compound with significant potential in both chemical and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for drug discovery and materials science applications. Continued research into this compound is likely to yield valuable insights and innovations that could benefit various fields.

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